molecular formula C8H18ClNO B1379140 2-Methoxycycloheptan-1-amine hydrochloride CAS No. 1375474-17-1

2-Methoxycycloheptan-1-amine hydrochloride

Cat. No.: B1379140
CAS No.: 1375474-17-1
M. Wt: 179.69 g/mol
InChI Key: KSEQJXDZHLJILQ-UHFFFAOYSA-N
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Description

“2-Methoxycycloheptan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2227854-80-8 . It has a molecular weight of 179.69 . The IUPAC name for this compound is (1R,2R)-2-methoxycycloheptan-1-amine hydrochloride .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Pettit et al. (2003) focused on the synthesis and biological evaluation of antineoplastic agents, including compounds related to 2-Methoxycycloheptan-1-amine hydrochloride. They reported on an efficient synthesis process and the evaluation of these compounds against cancer cell lines. Their findings indicated significant activity against a panel of human and animal cancer cell lines, highlighting the potential for developing new cancer treatments (Pettit et al., 2003).

Anti-Influenza Virus Activity

Oka et al. (2001) designed and prepared tricyclic compounds with unique amine moieties, based on the structure of triperiden, to develop anti-influenza virus agents. One compound, in particular, showed potent activity against the influenza A virus, demonstrating the utility of such compounds in antiviral research (Oka et al., 2001).

Kinetics and Mechanisms of Reactions

The study by Castro et al. (2001) investigated the kinetics and mechanisms of reactions involving alicyclic amines and thionocarbonates. Their research provides insight into the reactivity and potential applications of these compounds in chemical synthesis, offering a deeper understanding of their behavior under various conditions (Castro et al., 2001).

Development of Dopaminergic Compounds

Akbaba et al. (2016) achieved the synthesis and resolution of 2-amino-5-methoxyindane enantiomers, a process starting from 5-bromoindan-2-ol. This work contributes to the field of neurochemical research by providing methods to obtain compounds that could potentially influence dopaminergic systems (Akbaba et al., 2016).

Biochemical Analysis

Biochemical Properties

2-Methoxycycloheptan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may interact with enzymes involved in metabolic pathways, altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and influencing protein conformation .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, altering the cellular response to various stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, and influence gene expression by interacting with transcription factors. These interactions can lead to changes in the cellular environment, affecting various biochemical processes. The compound’s ability to modulate enzyme activity and gene expression is central to its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Understanding the dosage-dependent effects is crucial for determining the optimal concentration for research applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s distribution and its potential effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

2-methoxycycloheptan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-10-8-6-4-2-3-5-7(8)9;/h7-8H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEQJXDZHLJILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375474-17-1
Record name Cycloheptanamine, 2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375474-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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